molecular formula C19H25N3O3S B11048146 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11048146
M. Wt: 375.5 g/mol
InChI Key: IFUMZVPTXBYGHQ-UHFFFAOYSA-N
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Description

4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that includes isopropoxy, methoxy, and pyrazolo[3,4-d][1,3]thiazinone moieties

Preparation Methods

The synthesis of 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core pyrazolo[3,4-d][1,3]thiazine structure, followed by the introduction of the isopropoxy and methoxy groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazolo[3,4-d][1,3]thiazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and methoxy groups may play a role in binding to these targets, while the pyrazolo[3,4-d][1,3]thiazine core may be involved in the compound’s overall activity. Pathways affected by this compound could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE include other pyrazolo[3,4-d][1,3]thiazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H25N3O3S/c1-10(2)22-18-16(19(23)21-22)17(26-12(5)20-18)13-7-8-14(25-11(3)4)15(9-13)24-6/h7-11,17H,1-6H3,(H,21,23)

InChI Key

IFUMZVPTXBYGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)NN2C(C)C

Origin of Product

United States

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